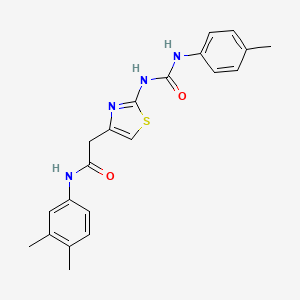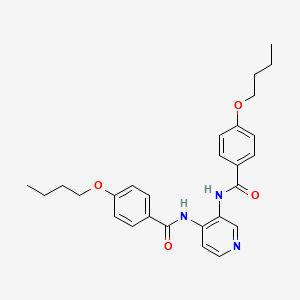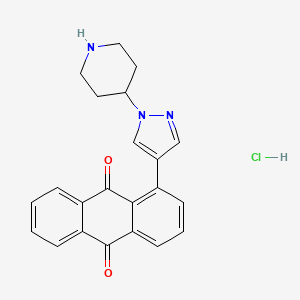
1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PDK4-IN-1 (hydrochloride) is an anthraquinone derivative and a potent, orally active inhibitor of pyruvate dehydrogenase kinase 4 (PDK4). It has an IC50 value of 84 nanomolar. This compound effectively represses cellular transformation and proliferation, and induces apoptosis. PDK4-IN-1 (hydrochloride) exhibits antidiabetic, anticancer, and anti-allergic activities .
Preparation Methods
Industrial Production Methods: Industrial production of PDK4-IN-1 (hydrochloride) would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The compound would be synthesized under controlled conditions to ensure high purity and yield, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: PDK4-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized compounds.
Scientific Research Applications
PDK4-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of pyruvate dehydrogenase kinase 4 and its effects on metabolic pathways.
Biology: Investigated for its role in cellular transformation, proliferation, and apoptosis. It is used in studies related to cancer biology and metabolic disorders.
Medicine: Explored for its potential therapeutic effects in treating diabetes, cancer, and allergic conditions. .
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development.
Mechanism of Action
PDK4-IN-1 (hydrochloride) exerts its effects by inhibiting pyruvate dehydrogenase kinase 4, which is a key regulator of mitochondrial metabolism. By inhibiting this kinase, the compound promotes the activation of the pyruvate dehydrogenase complex, leading to increased conversion of pyruvate to acetyl-CoA. This enhances the tricarboxylic acid cycle and oxidative phosphorylation, thereby improving cellular energy production. The inhibition of PDK4 also reduces lactate accumulation and improves mitochondrial function .
Comparison with Similar Compounds
PDK4-IN-1 (hydrochloride) is unique due to its high potency and oral bioavailability. Similar compounds include:
Dichloroacetic acid: A less potent PDK4 inhibitor used in metabolic studies.
PDK4-IN-2: Another anthraquinone derivative with similar inhibitory properties but different pharmacokinetic profiles.
PDK4-IN-3: A structurally related compound with variations in the anthraquinone core, leading to different biological activities.
PDK4-IN-1 (hydrochloride) stands out due to its high specificity for pyruvate dehydrogenase kinase 4 and its ability to induce apoptosis and inhibit cellular proliferation effectively .
Properties
IUPAC Name |
1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2.ClH/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15;/h1-7,12-13,15,23H,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMLKZKPNALXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)
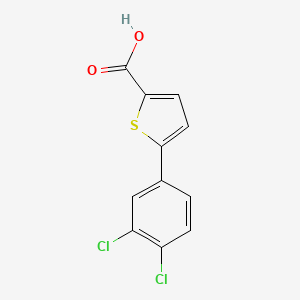
![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)
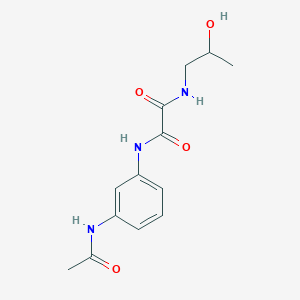
![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2957012.png)
![(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE](/img/structure/B2957013.png)
![2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2957015.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine](/img/structure/B2957016.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2957018.png)

